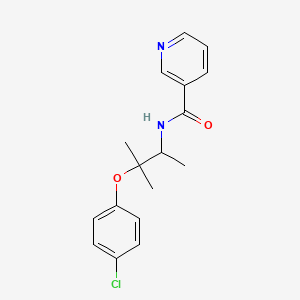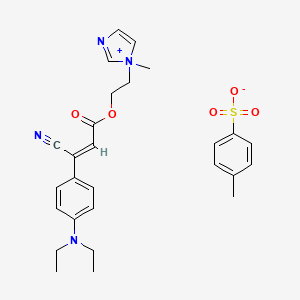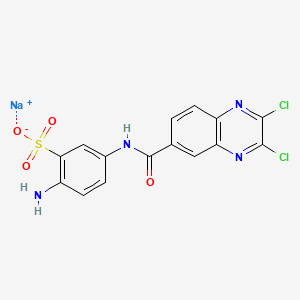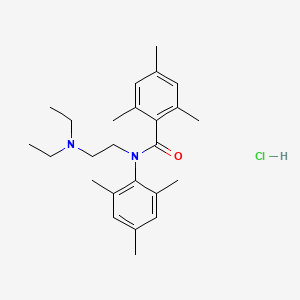
Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(CO2CH3)2. It is a blue to blue-green crystalline solid that is soluble in water and alcohol. This compound is commonly used in various biochemical applications, including DNA extraction and as a catalyst in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with acetic acid. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solution to crystallize the copper(II) acetate.
Industrial Production Methods: In industrial settings, copper(II) acetate is produced by the reaction of copper metal with acetic acid in the presence of air. This process involves the oxidation of copper to copper(II) ions, which then react with acetic acid to form copper(II) acetate. The reaction conditions include maintaining a controlled temperature and ensuring adequate air supply to facilitate the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions: Copper(II) acetate undergoes various chemical reactions, including:
Oxidation: Copper(II) acetate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) acetate or elemental copper using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Copper(II) acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or ethylenediamine can be used to replace acetate groups.
Major Products:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) acetate or elemental copper.
Substitution: Complexes with different ligands, such as copper(II) ammine complexes.
Applications De Recherche Scientifique
Copper(II) acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and coupling reactions.
Biology: Employed in biochemical applications such as DNA extraction and as a staining agent in microscopy.
Medicine: Copper(II) complexes have been evaluated for their anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the production of pigments, as a mordant in dyeing processes, and in the manufacture of other copper compounds
Mécanisme D'action
The mechanism by which copper(II) acetate exerts its effects involves its ability to interact with biological molecules. Copper(II) ions can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative damage to cells. Copper(II) acetate’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Copper(I) acetate: A related compound with copper in the +1 oxidation state.
Copper(II) sulfate: Another copper(II) compound with similar applications but different chemical properties.
Copper(II) chloride: Used in similar applications but has different solubility and reactivity.
Uniqueness: Copper(II) acetate is unique due to its specific crystal structure and solubility properties, which make it particularly useful in certain biochemical and industrial applications. Its ability to form stable complexes with various ligands also distinguishes it from other copper compounds .
Propriétés
Numéro CAS |
39367-89-0 |
|---|---|
Formule moléculaire |
C25H37ClN2O |
Poids moléculaire |
417.0 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O.ClH/c1-9-26(10-2)11-12-27(24-21(7)15-18(4)16-22(24)8)25(28)23-19(5)13-17(3)14-20(23)6;/h13-16H,9-12H2,1-8H3;1H |
Clé InChI |
ICCGGPCHGZEKOO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


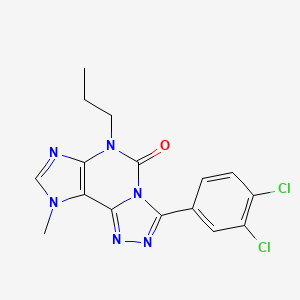
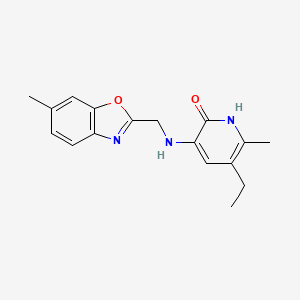
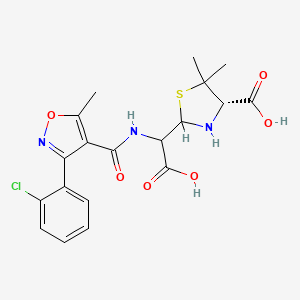

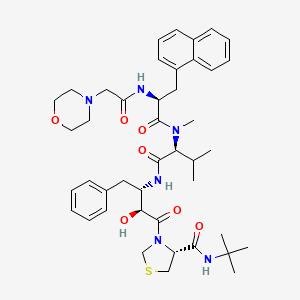

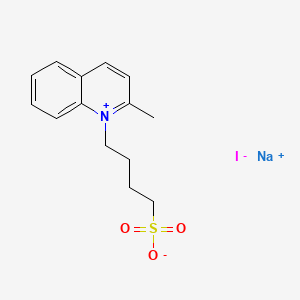
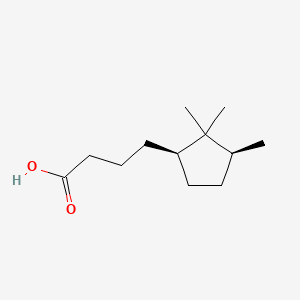
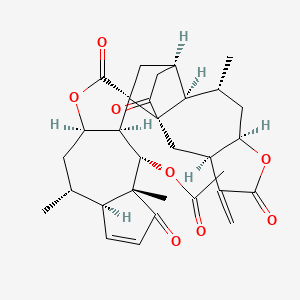
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
